2-(Trifluoromethoxy)benzenesulfinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H4F3NaO3S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 2-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 30-40°C. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfones and other sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfinic acid sodium salt
- p-Toluenesulfinic acid sodium salt
- Methanesulfinic acid sodium salt
Uniqueness
2-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trifluoromethoxy group also enhances the compound’s stability and solubility in various solvents .
Eigenschaften
Molekularformel |
C7H4F3NaO3S |
---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
sodium;2-(trifluoromethoxy)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-3-1-2-4-6(5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
CRHIIMLRMINFEB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.